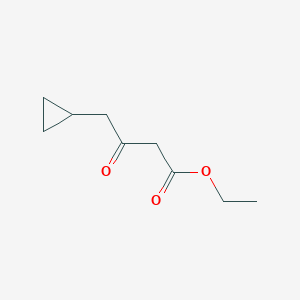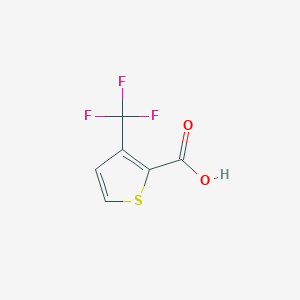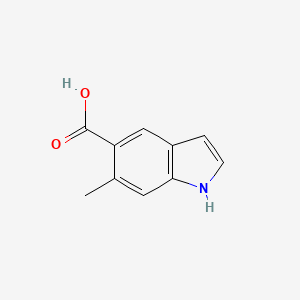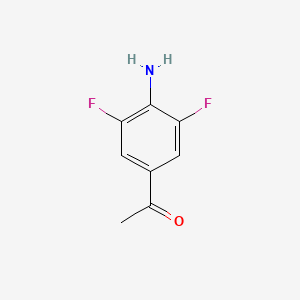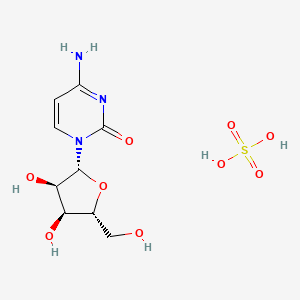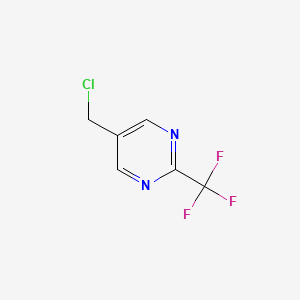
5-(Chloromethyl)-2-(trifluoromethyl)pyrimidine
Overview
Description
Trifluoromethyl-containing compounds, such as 5-(Chloromethyl)-2-(trifluoromethyl)pyrimidine, are a significant group of compounds in medicinal chemistry due to their unique properties . They have attracted a great deal of attention in material science recently due to their significant photophysical properties .
Synthesis Analysis
Trifluoromethyl ketones (TFMKs) are exceedingly valuable synthetic targets in their own right and as synthons in the construction of fluorinated pharmacons . Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold .Molecular Structure Analysis
The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . This group is part of the 5-(Chloromethyl)-2-(trifluoromethyl)pyrimidine molecule, contributing to its unique properties.Chemical Reactions Analysis
The trifluoromethyl group can undergo various chemical reactions. Recent advances in trifluoromethylation involve carbon-centered radical intermediates .Scientific Research Applications
1. Synthesis and Spectroscopic Characterization
5-(Chloromethyl)-2-(trifluoromethyl)pyrimidine and similar compounds have been utilized in the synthesis and characterization of novel interaction products. For instance, a study involving the behavior of 5-trifluoromethyl-pyridine-2-thione toward molecular iodine resulted in the formation of a complex with interesting spectroscopic characteristics (Chernov'yants et al., 2011).
2. Metal-Bearing and Functionalization
Compounds related to 5-(Chloromethyl)-2-(trifluoromethyl)pyrimidine have been used in the production of metal-bearing and trifluoromethyl-substituted pyrimidines. These compounds demonstrate good stability and can be transformed into various functionalized derivatives, showing their versatility in organic synthesis (Schlosser et al., 2006).
3. Antioxidant and Biological Activities
Some derivatives of 5-(Chloromethyl)-2-(trifluoromethyl)pyrimidine have shown a wide spectrum of biological activities, including antioxidant, anticancer, antibacterial, and anti-inflammatory properties. A study involving novel bis(2‐(pyrimidin‐2‐yl)ethoxy)alkanes highlighted their promising antioxidant activity, indicating potential therapeutic applications (Rani et al., 2012).
4. Development of Organic Light-Emitting Diodes (OLEDs)
In the field of materials science, pyrimidine derivatives have been used in the development of new classes of phosphors for OLEDs. These compounds, including those containing 5-(trifluoromethyl)pyrimidine units, show potential in creating high-performance sky-blue- and white-emitting OLEDs, demonstrating their importance in advanced electronic applications (Chang et al., 2013).
5. Synthesis of Triazolopyrimidines as Potential Antiasthma Agents
Derivatives of 5-(Chloromethyl)-2-(trifluoromethyl)pyrimidine have been investigated for their potential use as antiasthma agents. The synthesis of 5-aryl-2-amino[1,2,4]triazolo[1,5-c]pyrimidines and their evaluation as mediator release inhibitors highlight the potential medicinal applications of these compounds (Medwid et al., 1990).
Future Directions
properties
IUPAC Name |
5-(chloromethyl)-2-(trifluoromethyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClF3N2/c7-1-4-2-11-5(12-3-4)6(8,9)10/h2-3H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNCCVHKEQGKNKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)C(F)(F)F)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Chloromethyl)-2-(trifluoromethyl)pyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-Methyl-4-(methylsulfanyl)pyrrolo[2,1-F][1,2,4]triazine](/img/structure/B1357939.png)
![6-Ethyl-4-(piperazin-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B1357946.png)
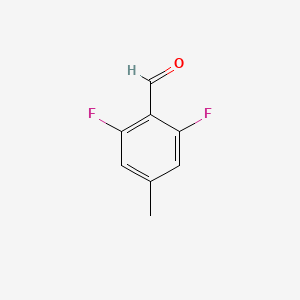
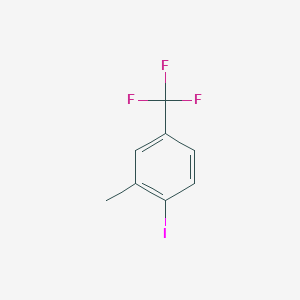
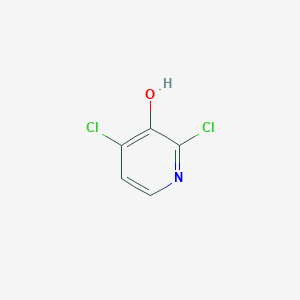
![4,6-Dichloro-1-methyl-1h-imidazo[4,5-c]pyridin-7-amine](/img/structure/B1357955.png)
![5-Chloro-8-methyl-8H-imidazo-[4,5-d]thiazolo[5,4-b]pyridin-2-amine](/img/structure/B1357956.png)

